molecular formula C26H23N3O3S2 B2518278 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476634-54-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2518278
CAS No.: 476634-54-5
M. Wt: 489.61
InChI Key: LUSSBCHQEPYNHL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Heck coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfonamides.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the sulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to its combination of a benzothiazole moiety and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-16-29(17-4-2)34(31,32)22-14-12-19(13-15-22)25(30)27-21-9-7-8-20(18-21)26-28-23-10-5-6-11-24(23)33-26/h3-15,18H,1-2,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSBCHQEPYNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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